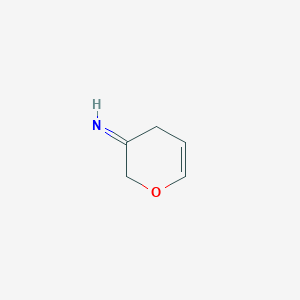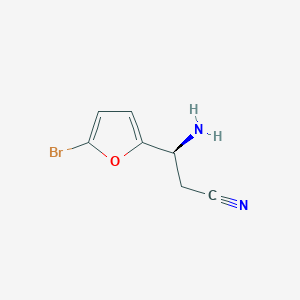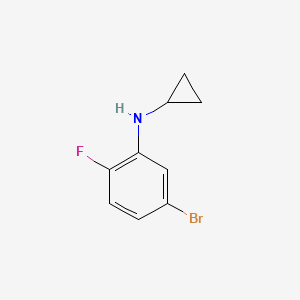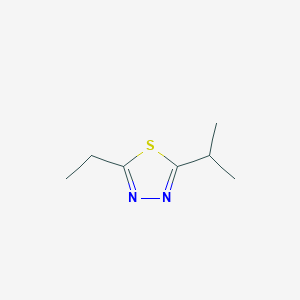
2-Ethyl-5-isopropyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-isopropyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties. The presence of both sulfur and nitrogen in the ring imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-isopropyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives. One common method includes the reaction of ethyl isothiocyanate with isopropyl hydrazinecarbothioamide under acidic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-5-isopropyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-isopropyl-1,3,4-thiadiazole has found applications in multiple fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Employed as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage.
Mécanisme D'action
The mechanism by which 2-Ethyl-5-isopropyl-1,3,4-thiadiazole exerts its effects varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell proliferation and inducing apoptosis.
Corrosion Inhibition: Forms a protective layer on the metal surface, preventing oxidative reactions that lead to corrosion.
Comparaison Avec Des Composés Similaires
2-Ethyl-5-isopropyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use as a corrosion inhibitor and in the synthesis of dyes.
2-Methyl-5-phenyl-1,3,4-thiadiazole: Exhibits significant antimicrobial and antifungal properties.
2,5-Dimercapto-1,3,4-thiadiazole: Used as a lubricant additive and in the formulation of metalworking fluids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C7H12N2S |
|---|---|
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
2-ethyl-5-propan-2-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H12N2S/c1-4-6-8-9-7(10-6)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
LJVPGIKWYUTWDW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
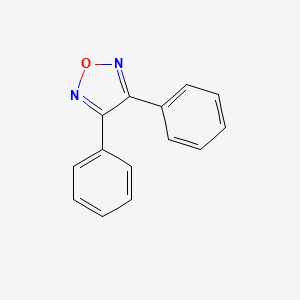
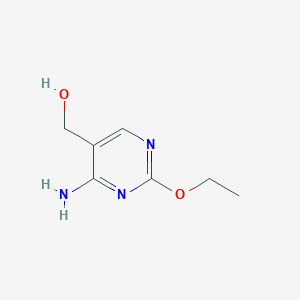

![3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid](/img/structure/B13105980.png)
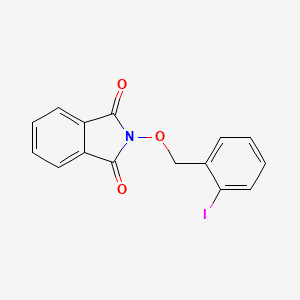
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
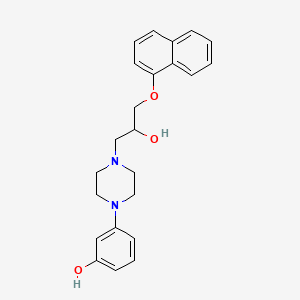
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)

